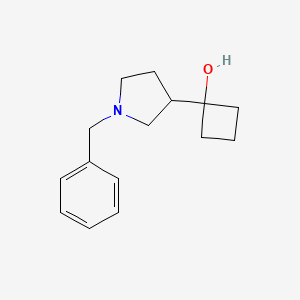

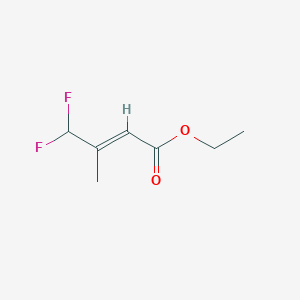

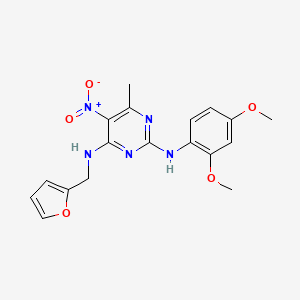

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The specific chemical reactions involving “3-methyl-N-(2-phenoxyethyl)benzenesulfonamide” are not detailed in the retrieved data. Benzenesulfonamide derivatives are known to exhibit a range of pharmacological activities .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the retrieved data. Similar compounds like “N-Methylbenzenesulfonamide” have a molecular weight of 171.217 Da .科学的研究の応用

Photodynamic Therapy and Cancer Treatment

- A study by Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Receptor Agonists and Biochemical Research

- Research by Weber et al. (1998) identified a benzenesulfonamide derivative as a potent agonist for the human beta 3 adrenergic receptor, showing significant selectivity and potential for biochemical studies (Weber et al., 1998).

Neuropharmacology and Cognitive Enhancement

- Hirst et al. (2006) discussed SB-399885, a benzenesulfonamide derivative with high affinity for 5-HT(6) receptors. This compound has been shown to enhance cognitive properties and could be useful in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Treatment of Cerebral Vasospasm

- Zuccarello et al. (1996) examined the effectiveness of benzenesulfonamide derivatives in preventing cerebral vasospasm after subarachnoid hemorrhage. The study suggests potential applications of these compounds in treating vasospasm in humans (Zuccarello et al., 1996).

Hormone Receptor Antagonists

- Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal antagonists for the progesterone receptor. These compounds show promise for treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

Positron Emission Tomography (PET) Imaging

- Gao et al. (2014) synthesized a new benzenesulfonamide derivative for use as a PET radioligand. This compound shows potential in imaging studies, particularly for mapping CB2 receptors (Gao et al., 2014).

Cytotoxicity and Enzyme Inhibition

- Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibition, indicating potential applications in cancer research (Gul et al., 2016).

Phospholipase A2 Inhibition

- Oinuma et al. (1991) developed benzenesulfonamide derivatives as inhibitors of membrane-bound phospholipase A2. These compounds showed potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Environmental Chemistry

- Speltini et al. (2016) proposed a method for extracting benzenesulfonamide compounds from soil samples, emphasizing their environmental presence and impact (Speltini et al., 2016).

Polymer Chemistry

- Liu, Ko, and Lin (2001) studied a novel aluminum complex for the polymerization of ε-caprolactone and l-lactide, highlighting applications in polymer chemistry (Liu, Ko, & Lin, 2001).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities . They often target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting bacterial dna synthesis . They are competitive inhibitors, meaning they compete with natural substrates for binding to the enzyme’s active site .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption of folic acid synthesis affects the production of nucleotides and ultimately inhibits DNA replication .

Result of Action

The inhibition of bacterial dna synthesis by sulfonamides generally leads to the cessation of bacterial growth and replication .

特性

IUPAC Name |

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-13-6-5-9-15(12-13)20(17,18)16-10-11-19-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYIKXRHOHBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)